molecular formula C12H9BrF3NO2 B1414048 Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate CAS No. 1805585-31-2

Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate

Cat. No.: B1414048
CAS No.: 1805585-31-2
M. Wt: 336.1 g/mol
InChI Key: XRBZHVZGYLBYKZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate is an organic compound belonging to the class of phenylacetates It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of the cyano and trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are essential to achieve the desired quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenylacetates with various functional groups.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of phenolic or quinone derivatives.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate can be compared with other phenylacetate derivatives, such as:

    Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)phenylacetate: Similar structure but with a different position of the trifluoromethyl group.

    Ethyl 2-bromo-3-cyano-5-(methyl)phenylacetate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl 2-bromo-3-cyano-5-(chloromethyl)phenylacetate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, compared to its analogs.

Properties

IUPAC Name

ethyl 2-[2-bromo-3-cyano-5-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-7-3-9(12(14,15)16)4-8(6-17)11(7)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBZHVZGYLBYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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